D-tagaturonate
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Overview
Description
D-tagaturonate is conjugate base of D-tagaturonic acid. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tagaturonic acid.
Scientific Research Applications
Metabolic Engineering for Bioethanol Production
D-Tagaturonate is involved in the metabolism of D-galacturonate, a monomer of pectin. Research has explored the use of Saccharomyces cerevisiae, which typically cannot metabolize D-galacturonate, for producing ethanol or other compounds from pectin-rich feedstocks. The introduction of a heterologous pathway for D-galacturonate metabolism, involving this compound reductase and D-galacturonate isomerases, is a significant step in this metabolic engineering process. Efficient expression of these enzymes in yeast could pave the way for bioethanol production from D-galacturonate (Huisjes et al., 2012).
L-Galactose Metabolism in Gut Microbiota
This compound plays a role in the metabolism of L-galactose in Bacteroides vulgatus, a prevalent bacterium in the human gut microbiota. The metabolism involves converting L-galactose to this compound through several previously uncharacterized enzymes. Understanding this metabolic pathway can offer insights into gut microbiome functions and its impact on human health (Hobbs et al., 2014).
Alduronic Acid Metabolism by Bacteria
This compound is also involved in the metabolism of alduronic acids by bacteria. This metabolic process is part of the utilization of glucuronic and galacturonic acids, where this compound acts as an intermediate. Studying these metabolic pathways can enhance our understanding of bacterial metabolism and its potential applications in biotechnology and environmental sciences (McRORIE, Williams, & Payne, 1959).
Properties
Molecular Formula |
C6H9O7- |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1 |
InChI Key |
IZSRJDGCGRAUAR-WDCZJNDASA-M |
Isomeric SMILES |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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